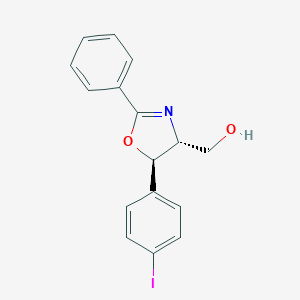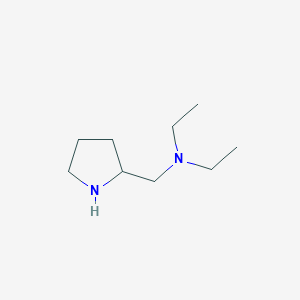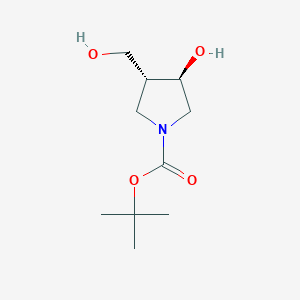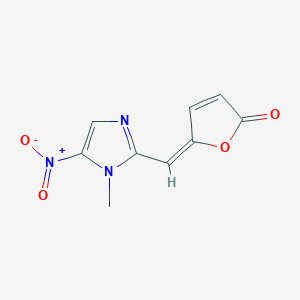
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone, commonly known as MNIMF, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIMF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 234.19 g/mol.
作用機序
The mechanism of action of MNIMF is not fully understood. However, it is believed that MNIMF exerts its antimicrobial and anticancer effects by interfering with the DNA replication process. MNIMF has been shown to bind to the DNA molecule, causing structural changes that inhibit the replication process.
生化学的および生理学的効果
MNIMF has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MNIMF has also been shown to inhibit the production of reactive oxygen species, which are known to cause cellular damage. Additionally, MNIMF has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
MNIMF has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. MNIMF is also soluble in organic solvents, making it easy to work with in the laboratory. However, MNIMF has some limitations as a research tool. It is a relatively new compound, and its properties are not fully understood. Additionally, MNIMF is a highly reactive compound and can be toxic in high concentrations.
将来の方向性
There are several future directions for research on MNIMF. One potential application is in the development of new antimicrobial agents. MNIMF has shown promising results as a potent antimicrobial agent, and further research could lead to the development of new antibiotics. Another potential application is in the development of new anticancer agents. MNIMF has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, MNIMF could be investigated for its potential applications in other fields, such as anti-inflammatory therapy and drug delivery.
合成法
MNIMF can be synthesized through a multi-step process starting from 2-acetylfuran. The first step involves the conversion of 2-acetylfuran to 2,3-epoxy-2,3-dihydrofuran, followed by the reaction with methylamine and nitromethane to form the intermediate compound. The final step involves the reaction of the intermediate with formaldehyde to yield MNIMF.
科学的研究の応用
MNIMF has been extensively studied for its potential applications in various fields. It has shown promising results as a potent antimicrobial agent against a wide range of bacteria and fungi. MNIMF has also been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
123533-90-4 |
|---|---|
製品名 |
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone |
分子式 |
C9H7N3O4 |
分子量 |
221.17 g/mol |
IUPAC名 |
(5E)-5-[(1-methyl-5-nitroimidazol-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(10-5-8(11)12(14)15)4-6-2-3-9(13)16-6/h2-5H,1H3/b6-4+ |
InChIキー |
PNLBIZRYMSYUFN-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=CN=C1/C=C/2\C=CC(=O)O2)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
正規SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
同義語 |
(5E)-5-[(1-methyl-5-nitro-imidazol-2-yl)methylidene]furan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



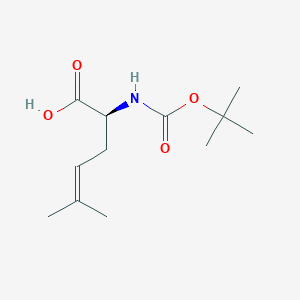
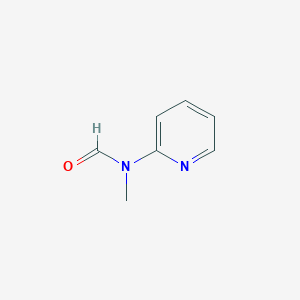

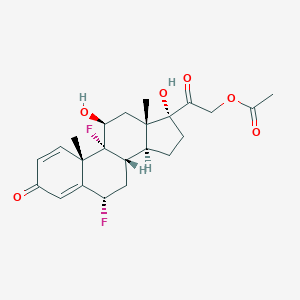
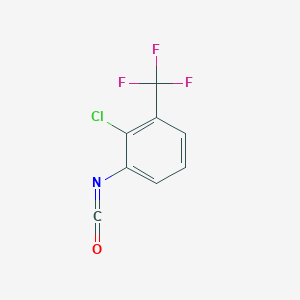
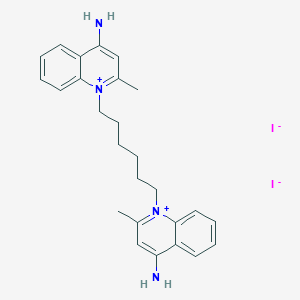
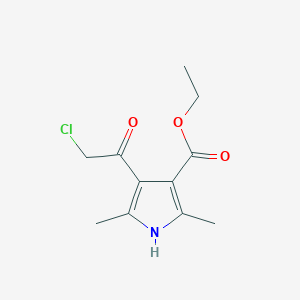
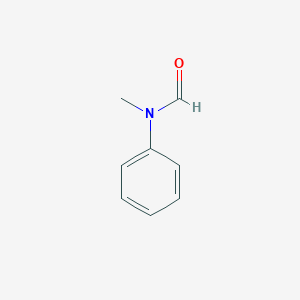
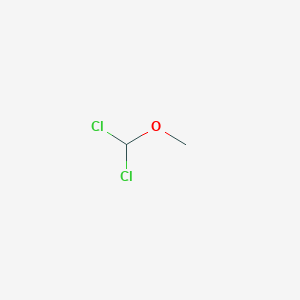
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
